molecular formula C10H15N3O5 B129643 5-Hydroxymethyldeoxycytidine monophosphate CAS No. 7226-77-9

5-Hydroxymethyldeoxycytidine monophosphate

Cat. No. B129643
CAS RN: 7226-77-9
M. Wt: 257.24 g/mol
InChI Key: HMUOMFLFUUHUPE-XLPZGREQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxymethyldeoxycytidine monophosphate is a chemical compound with the CAS number 7226-77-9 . It is also known by its synonyms 5-hmdc and 5-Hydroxymethyl-dC . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 5-Hydroxymethyldeoxycytidine monophosphate can be achieved through enzymatic processes. Two nucleoside kinases, D. melanogaster deoxynucleoside kinase and B. subtilis deoxycytidine kinase, have been employed for the phosphorylation of various canonical and modified nucleosides . The reaction yields are often in the 40–90% range .


Molecular Structure Analysis

The molecular weight of 5-Hydroxymethyldeoxycytidine monophosphate is 257.24 . Its molecular formula is C10H15N3O5 . The structure of this compound can be represented by the SMILES string: C1=C(C(=NC(N1[C@@H]2OC@H=O)C@HO*)=O)N)CO .

Scientific Research Applications

Synthesis and Epigenetic Studies

5-Hydroxymethyl-2′-deoxycytidine (5hmdC) phosphoramidite and triphosphate are pivotal in DNA synthesis related to epigenetic research. Yang et al. (2022) developed an improved synthetic method for these compounds, achieving higher yields, which is significant for advancing epigenetic studies involving 5hmdC (Yang et al., 2022).

Biosynthesis of Deoxynucleoside-5′-Monophosphates

Zou et al. (2013) demonstrated an efficient biosynthesis method for deoxynucleoside-5′-monophosphates (5′-dNMPs), which are fundamental DNA components. This method could potentially be applied for the preparation of various 5′-dNMPs, including 5-Hydroxymethyldeoxycytidine monophosphate (Zou et al., 2013).

Enzymatic Synthesis and Radioactive Labeling

The enzymatic synthesis of radioactive 5-Methyl-2′-Deoxycytidine 5′-Monophosphate has been explored for biological and biochemical experiments, as discussed by Vilpo & Vilpo (1989). This is essential for research requiring labeled nucleotides (Vilpo & Vilpo, 1989).

Metal Ion-Binding Properties

Song et al. (1995) investigated the metal ion-binding properties of 2′-deoxycytidine 5′-monophosphate, focusing on its interactions with various metal ions. Understanding these interactions is crucial for studies in bioinorganic chemistry (Song et al., 1995).

Cancer Research and Biomarkers

Jin et al. (2011) found that levels of 5-Hydroxymethyl-2'-deoxycytidine (5hmdC) are substantially depleted in human cancers, suggesting its potential as a biomarker for cancer diagnosis. This highlights the importance of 5hmdC in understanding the epigenetic changes in cancer (Jin et al., 2011).

Biocatalysis in Nucleotide Synthesis

Hellendahl et al. (2019) evaluated human deoxycytidine kinase as a biocatalyst for synthesizing nucleotide analogues, including modifications of 5-Hydroxymethyldeoxycytidine monophosphate. This study opens avenues for the enzymatic production of nucleotides and their analogues in pharmaceutical applications (Hellendahl et al., 2019).

Genomic Analysis

Wilson et al. (1986) developed a sensitive method for quantitating 5-methyldeoxycytidine, which could be applied to analyze the genomic content of 5-Hydroxymethyldeoxycytidine monophosphate in various cell types and tissues (Wilson et al., 1986).

Safety And Hazards

5-Hydroxymethyldeoxycytidine monophosphate is intended for research and development use only and is not recommended for medicinal, household, or other uses . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2,6-8,14-16H,1,3-4H2,(H2,11,12,17)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUOMFLFUUHUPE-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50993019
Record name 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxymethyldeoxycytidine monophosphate

CAS RN

7226-77-9
Record name 5-Hydroxymethyldeoxycytidine monophosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007226779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-(hydroxymethyl)-4-imino-1,4-dihydropyrimidin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50993019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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